4-Amino-N-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide
CAS No.:
Cat. No.: VC15867600
Molecular Formula: C10H16N4O2
Molecular Weight: 224.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16N4O2 |
|---|---|
| Molecular Weight | 224.26 g/mol |
| IUPAC Name | 4-amino-N'-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide |
| Standard InChI | InChI=1S/C10H16N4O2/c1-14-9(15)6(8(12)13-16)7(11)10(14)4-2-3-5-10/h16H,2-5,11H2,1H3,(H2,12,13) |
| Standard InChI Key | PNRJYQYPAUETRO-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=O)C(=C(C12CCCC2)N)C(=NO)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, N'-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide, delineates its intricate framework . Key features include:
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A spiro[4.4]nonene system fusing two cyclic structures at the 3-position.
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An amino-hydroxycarboximidamide side chain providing hydrogen-bonding capacity.
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A methyl-substituted azetidinone (1-methyl-2-oxo-1-azetidine) moiety contributing to conformational rigidity.
The molecular formula is C₁₀H₁₆N₄O₂ (MW 224.26 g/mol) , with the following structural components:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆N₄O₂ |
| Molecular Weight | 224.26 g/mol |
| CAS Registry Number | 870693-00-8 |
| NSC Identifier | 743257 |
| European Community Number | 101-603-2 |
Stereochemical Considerations
While 2D representations depict planar geometry, the spiro junction imposes steric constraints that likely enforce a non-planar, bicyclic conformation. Computational models predict two chiral centers at the spiro carbon (C3) and the carboximidamide nitrogen, though experimental validation of stereoisomerism is pending .
Synthesis and Physicochemical Properties
Synthetic Pathways
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Spirocyclization: Aldol condensation between a β-ketoamide and a cyclic ketone, followed by intramolecular cyclization.
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Carboximidamide Formation: Hydroxylamine coupling to a preformed spirocyclic nitrile intermediate.
Physicochemical Profile
Experimental data on solubility, logP, and pKa are absent, but in silico predictions (SwissADME, PubChem) estimate:
| Parameter | Predicted Value |
|---|---|
| LogP (Lipophilicity) | -0.85 ± 0.3 |
| Water Solubility | 12.7 mg/mL (25°C) |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
The compound’s melting point and boiling point remain uncharacterized, though analogs with similar spiro frameworks typically exhibit MPs >150°C .
| Hazard Class | Category | Signal Word |
|---|---|---|
| Acute oral toxicity | 4 | Warning |
| Acute dermal toxicity | 4 | Warning |
| Skin irritation | 2 | Warning |
| Eye irritation | 2A | Warning |
| Acute inhalation toxicity | 4 | Warning |
| Specific target organ toxicity (resp.) | 3 | Warning |
Precautionary Measures
Handling requires adherence to:
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